

Application of Butyl Isovalerate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl isovalerate

Cat. No.: B089475

[Get Quote](#)

Introduction

Butyl isovalerate (CAS No. 109-19-3) is a straight-chain ester recognized for its potent fruity aroma, reminiscent of apples, pears, and pineapples.^{[1][2][3]} As a flavoring agent, it is utilized across a wide range of food and beverage products to impart or enhance these desirable sweet and fruity notes. **Butyl isovalerate** is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA number 2218, and is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 198.^{[4][5][6]} Its versatility and pleasant aromatic profile make it a valuable component in the flavorist's palette for creating complex and appealing food products.

Physicochemical Properties

A summary of the key physicochemical properties of **butyl isovalerate** is presented in Table 1. This data is crucial for its application in food systems, influencing its volatility, solubility, and stability.

Property	Value	Reference
Synonyms	Butyl 3-methylbutanoate, Isovaleric acid butyl ester	[7]
Molecular Formula	C ₉ H ₁₈ O ₂	[6]
Molecular Weight	158.24 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[6][8]
Odor	Fruity, sweet, apple, pear, pineapple	[1][2][3]
Boiling Point	175 °C	[6]
Flash Point	53 - 63 °C	[6][9]
Specific Gravity	0.856 - 0.860 @ 25°C	[6][9]
Refractive Index	1.407 - 1.412 @ 20°C	[6][9]
Solubility	Soluble in most organic solvents and alcohol; insoluble in water.	[6][9]

Regulatory Status and Usage Levels

Butyl isovalerate is widely approved for use as a flavoring agent in food. Its GRAS status affirms its safety for consumption under the conditions of intended use.[5] While specific regulations may vary by country, its acceptance by JECFA provides a global reference for its safety.[6] The typical usage levels of **butyl isovalerate** in various food and beverage categories are summarized in Table 2. These levels are provided as a guide and may be adjusted based on the specific food matrix and desired flavor profile.

Food Category	Average Usual Use Level (ppm)	Average Maximum Use Level (ppm)
Beverages (non-alcoholic)	-	-
Alcoholic Beverages	-	-
Baked Goods	-	-
Chewing Gum	-	-
Confections & Frostings	9.7	17
Frozen Dairy	5.3	9.3
Gelatins & Puddings	5.0	8.8
Hard Candy	13	-
Soft Candy	12	-
Jams & Jellies	-	-
Sweet Sauces	-	-

Data sourced from The Good Scents Company, referencing industry use levels.^[1]

Experimental Protocols

Sensory Evaluation of Butyl Isovalerate in a Beverage Matrix

1. Objective: To determine the sensory characteristics of **butyl isovalerate** in a model beverage system. This can involve difference testing to see if its presence is detectable at a certain concentration, or descriptive analysis to characterize its flavor profile.

2. Methodology: Triangle Test (Difference Testing)

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.^{[1][4][5][7][10]}

- Panelists: A minimum of 24-30 panelists, screened for their sensory acuity, should be recruited.
- Sample Preparation:
 - Prepare a control sample (A) consisting of the base beverage (e.g., carbonated water with a standard sugar and acid content).
 - Prepare a test sample (B) by adding a specific concentration of **butyl isovalerate** (e.g., 5 ppm) to the base beverage.
- Procedure:
 - Each panelist is presented with three coded samples, two of which are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order should be randomized across panelists.[\[1\]](#)[\[5\]](#)
 - Panelists are instructed to taste each sample from left to right and identify the sample that is different from the other two.[\[5\]](#)
 - Palate cleansers (e.g., unsalted crackers and water) should be provided for use between samples.[\[4\]](#)
- Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a chi-square test or binomial tables) is performed to determine if the number of correct judgments is significantly greater than what would be expected by chance (one-third).[\[5\]](#)

3. Methodology: Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.[\[6\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

- Panelists: A panel of 8-12 trained assessors is required. Training involves developing a consensus vocabulary to describe the aroma and flavor attributes of **butyl isovalerate** and referencing standards for these attributes.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Sample Preparation:

- Prepare a series of samples with varying concentrations of **butyl isovalerate** in the model beverage.
- Reference standards for expected aroma and flavor attributes (e.g., apple, pear, pineapple, sweet, chemical/solvent) should also be prepared.
- Procedure:
 - Panelists evaluate the samples individually in a controlled sensory laboratory environment. [\[7\]](#)
 - Each sensory attribute is rated on a line scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity).
- Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes. [\[12\]](#)

Analytical Quantification of Butyl Isovalerate in a Beverage Matrix

1. Objective: To accurately quantify the concentration of **butyl isovalerate** in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the extraction and analysis of volatile compounds like **butyl isovalerate** from a liquid matrix. [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Instrumentation:
 - Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
 - SPME autosampler
 - SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

- Sample Preparation:
 - Pipette a known volume (e.g., 5 mL) of the beverage into a headspace vial.
 - Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate).
 - Add a salt (e.g., NaCl) to the vial to increase the volatility of the analyte.
 - Seal the vial with a septum cap.
- HS-SPME Procedure:
 - Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Desorb the analytes from the SPME fiber in the hot GC inlet.
 - Separate the compounds on a suitable capillary column (e.g., a wax or mid-polar column).
 - Detect and identify **butyl isovalerate** and the internal standard using the mass spectrometer in scan or selected ion monitoring (SIM) mode.
- Quantification: Create a calibration curve using standards of known **butyl isovalerate** concentrations. The concentration of **butyl isovalerate** in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

The perception of fruity aromas from esters like **butyl isovalerate** is a complex process initiated by the interaction of the volatile molecule with olfactory receptors in the nasal cavity. While the specific receptor for **butyl isovalerate** is not explicitly defined in the provided search results, the general pathway for fruity ester perception is understood.

Flavor Perception Pathway:

[Click to download full resolution via product page](#)

Experimental Workflow for Sensory and Analytical Evaluation:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. bevsource.com [bevsource.com]
- 5. Triangle Test [sensorysociety.org]
- 6. fiveable.me [fiveable.me]
- 7. flavorsum.com [flavorsum.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. The Triangle Test — BrewSake.org [brewsake.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sensory descriptive quantitative analysis of unpasteurized and pasteurized juçara pulp (Euterpe edulis) during long-term storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]
- 15. P-62. Beer volatile analysis: Validation of headspace solid-phase microextraction (HS/SPME) coupled to gas chromatography-mass spectrometry [mbaa.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- To cite this document: BenchChem. [Application of Butyl Isovalerate as a Flavoring Agent in Food Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089475#application-of-butyl-isovalerate-as-a-flavoring-agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com